molecular formula C6H5NO B1600976 2-Methylfuran-3-carbonitrile CAS No. 22727-21-5

2-Methylfuran-3-carbonitrile

Cat. No.: B1600976
CAS No.: 22727-21-5
M. Wt: 107.11 g/mol
InChI Key: GSOVLYHQRYDZES-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to organic chemistry. numberanalytics.com Among these, furan (B31954), a five-membered aromatic ring with one oxygen atom, and its derivatives are cornerstones of heterocyclic chemistry. numberanalytics.comnumberanalytics.com The furan nucleus is present in a multitude of natural products and serves as a versatile building block for creating more complex molecules. numberanalytics.comnumberanalytics.com Furan's aromaticity, arising from the delocalization of six π-electrons, renders it stable, yet the electronegativity of the oxygen atom makes it more reactive than compounds like benzene, necessitating the use of mild reagents in reactions. numberanalytics.comijabbr.com

Furan derivatives are integral intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comstudysmarter.co.uk The specific properties and reactivity of a furan derivative are dictated by the nature and position of the functional groups attached to the furan ring. studysmarter.co.uk In the case of 2-Methylfuran-3-carbonitrile, the presence of a methyl group at the 2-position and a nitrile group at the 3-position defines its unique chemical character and potential for further chemical transformations.

Significance as a Furan Derivative in Organic Synthesis and Chemical Biology Research

The furan scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comontosight.aiontosight.ai The incorporation of a furan ring can enhance a molecule's biological activity and metabolic stability. numberanalytics.com

The nitrile (-CN) group in this compound is a particularly valuable functional group in organic synthesis and drug discovery. ontosight.ai It is a versatile precursor that can be converted into other important functional groups such as amines, amides, and carboxylic acids, thereby expanding its synthetic utility. ontosight.aiontosight.ai The presence of both the furan ring and the nitrile group suggests that this compound and related furanonitriles are promising candidates for developing new therapeutic agents. ontosight.aiontosight.ai Research on structurally similar furan-3-carbonitrile derivatives has highlighted their potential to interact with biological targets like enzymes and receptors, which could modulate pathways related to various diseases. ontosight.ai For instance, certain quinoline-3-carbonitriles containing a furan moiety have been investigated for their anti-corrosive properties. electrochemsci.org

Overview of Current Research Trajectories for this compound and Related Furan Nitriles

Current research involving furan nitriles is focused on developing efficient synthetic methods and exploring their applications. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides insight into potential research directions.

Synthetic strategies often focus on the construction of the substituted furan ring. Methodologies for introducing a substituent at the 3-position of the furan ring require specialized approaches, as direct electrophilic substitution typically occurs at the 2-position. researchgate.net One convenient synthesis for furan-3-carboxylic acid and its derivatives involves the aromatization of a dihydrofuran precursor, followed by nucleophilic displacement. researchgate.net This highlights the multi-step processes often required for such compounds. Research has also been conducted on the chemoselective reduction of double bonds in furan series dinitriles, a process that notably does not affect the cyano groups or the furan ring, offering a valuable alternative to metal-catalyzed hydrogenations. nih.gov

The reactivity of the nitrile group is another key area of investigation. For example, a method has been developed for preparing 2-cyano-5-nitrofuran from 5-nitrofurfural diacetate via the Schmidt reaction. researchgate.net Furthermore, furan-3-carbonitrile derivatives are used as building blocks for more complex heterocyclic systems. New 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and investigated for their electrochromic properties, indicating potential applications in materials science. rsc.org

The table below summarizes key properties of this compound and its direct precursors, providing a foundational dataset for researchers.

Property2-Methylfuran-3-carbaldehyde nih.gov2-Methylfuran-3-carboxylic acid nih.govMethyl 2-methylfuran-3-carboxylate nih.gov
Molecular Formula C₆H₆O₂C₆H₆O₃C₇H₈O₃
Molecular Weight 110.11 g/mol 126.11 g/mol 140.14 g/mol
CAS Number 5612-67-96947-94-06141-58-8
IUPAC Name 2-methylfuran-3-carbaldehyde2-methylfuran-3-carboxylic acidmethyl 2-methylfuran-3-carboxylate

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-6(4-7)2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOVLYHQRYDZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484825
Record name 2-Methylfuran-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22727-21-5
Record name 2-Methyl-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22727-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuran-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methylfuran 3 Carbonitrile

Strategies for Furan (B31954) Ring Construction with 2-Methyl and 3-Carbonitrile Substitution

The direct construction of the furan ring with the desired 2-methyl and 3-carbonitrile substituents is a primary strategy for the synthesis of the title compound. This can be achieved through various catalytic and multicomponent reaction approaches.

Catalytic Approaches for Furan Core Synthesis

Catalytic methods offer an efficient route to the furan core. Copper-catalyzed reactions have been shown to be effective in the synthesis of 3-cyanofurans from O-acetyl oximes and β-ketonitriles. nih.gov This redox-neutral reaction proceeds by selecting an appropriate active methylene (B1212753) compound to favor furan formation over other potential heterocyclic products like pyrroles. nih.gov The use of a copper catalyst facilitates the formation of structurally diverse furans. nih.gov For instance, the reaction of O-acetyl oximes with various acylacetonitriles in the presence of a copper(I) cyanide catalyst and a ligand such as 4,7-di-tert-butyl-1,10-phenanthroline (dtbbpy) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures can yield polysubstituted furans. nih.gov The presence of electron-withdrawing groups on the acylacetonitrile has been observed to have a positive effect on the reaction's success. nih.gov

Gold-catalyzed cycloisomerization of conjugated allenones also presents a mild pathway to furan synthesis. organic-chemistry.org While not directly producing the target molecule, this method highlights the utility of noble metal catalysts in forming the furan ring, which could be adapted for the synthesis of 2-methylfuran-3-carbonitrile.

Multicomponent Reaction Methodologies for Dihydrofuran and Furan Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgnih.gov These reactions are often highly atom-economical and can be designed to produce a variety of heterocyclic compounds, including dihydrofurans and furans. pnu.ac.irorganic-chemistry.orgresearchgate.net

One such approach involves a three-component reaction between β-ketonitriles, carbonyl compounds, and semistabilized pyridinium (B92312) ylide precursors in the presence of a base like piperidine. organic-chemistry.org This cascade reaction proceeds via a Knoevenagel condensation, Michael addition, and subsequent intramolecular SN2 cyclization to afford trans-4,5-dihydrofuran-3-carbonitriles in good yields. organic-chemistry.org These dihydrofuran intermediates can then potentially be oxidized to the corresponding furan.

Another relevant MCR is the synthesis of 2,5-dihydro-5-imino-2-methylfuran-3,4-dicarboxylates from the reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) with acetic anhydride (B1165640). researchgate.net This reaction proceeds through a zwitterionic intermediate and does not require a catalyst. researchgate.net While this specific product has additional functional groups, the core structure demonstrates the feasibility of constructing a 2-methyl-substituted furan ring with a cyano-related group via an MCR.

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Copper-Catalyzed CyclizationO-acetyl oximes, β-ketonitrilesCuCN, dtbbpy, THF, 100 °C3-Cyanofurans nih.gov
Three-Component Reactionβ-ketonitriles, aldehydes, pyridinium ylide precursorsPiperidinetrans-4,5-dihydrofuran-3-carbonitriles organic-chemistry.org
Isocyanide-Based MCRIsocyanide, dialkyl acetylenedicarboxylate, acetic anhydrideRoom temperature, no catalyst2,5-dihydro-5-imino-2-methylfuran-3,4-dicarboxylates researchgate.net

Functionalization and Derivatization Routes for Introducing the Carbonitrile Group

An alternative synthetic strategy involves the initial formation of a 2-methylfuran (B129897) ring followed by the introduction of the carbonitrile group at the 3-position. This can be accomplished through cross-coupling reactions or directed metalation strategies.

Nitrile Group Introduction via Palladium-Catalyzed Cross-Coupling or Similar Reactions

Palladium-catalyzed cyanation is a well-established method for introducing a nitrile group onto an aromatic or heteroaromatic ring. nih.govrsc.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with a cyanide source in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, a suitable precursor would be 3-halo-2-methylfuran.

A variety of palladium catalysts and cyanide sources can be employed. While traditional methods often used toxic cyanide sources like KCN or NaCN, newer protocols utilize less toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org Ligand-free palladium-catalyzed cyanation of aryl bromides has been demonstrated using as little as 0.1 mol % Pd(OAc)₂ with K₄[Fe(CN)₆] in a solvent like dimethylacetamide (DMAC) at 120 °C, yielding aryl nitriles in high yields. organic-chemistry.org The use of palladacycle precatalysts has also been shown to be effective. nih.gov

Catalyst System Cyanide Source Substrate Conditions Key Features Reference
Pd(OAc)₂K₄[Fe(CN)₆]Aryl BromidesDMAC, 120 °CLigand-free, low catalyst loading organic-chemistry.org
Palladacycle precatalystK₄[Fe(CN)₆]·3H₂O(Hetero)aryl Chlorides and BromidesDioxane/water, KOAcBroad substrate scope nih.gov
Pd/CoFe₂O₄/chitosanNot specifiedAryl HalidesNot specifiedMagnetically recoverable catalyst aksaray.edu.tr

Directed Ortho Metalation Strategies for Furan Systems

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium or heteroaryllithium species can then be quenched with an electrophile to introduce a new substituent. researchgate.net

In the context of furan systems, C-2 lithiation is generally dominant for π-excessive heterocycles. uwindsor.ca However, the presence of a suitable DMG at the 3-position can direct lithiation to the C-2 position. researchgate.net For instance, an N-Boc protected 3-aminofuran has been shown to undergo regioselective lithiation at the C-2 position in the presence of t-BuLi and TMEDA. researchgate.net Subsequent reaction with a cyanating agent could potentially install the nitrile group. Conversely, lithiation of 3-(tert-butoxycarbonylamino)furan in the absence of TMEDA has been shown to occur at the C-5 position, highlighting the sensitivity of the regioselectivity to reaction conditions. researchgate.net While direct application to this compound synthesis is not explicitly detailed, the principles of DoM on furan rings provide a viable synthetic route.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. acs.org In the synthesis of this compound, several of the discussed methodologies can be viewed through a green chemistry lens.

The use of catalytic processes, such as the copper- and palladium-catalyzed reactions, is inherently greener than stoichiometric reactions as it reduces waste. nih.govnih.govorganic-chemistry.org The development of ligand-free palladium-catalyzed cyanation further enhances the greenness of the process by eliminating the need for often expensive and complex ligands. organic-chemistry.org The use of non-toxic cyanide sources like potassium ferrocyanide instead of highly toxic alkali metal cyanides is a significant step towards a safer and more environmentally friendly process. organic-chemistry.org

Multicomponent reactions are also highly aligned with green chemistry principles due to their high atom economy and the reduction of purification steps by forming complex products in a single operation. organic-chemistry.orgnih.gov The use of water as a solvent in some MCRs further contributes to their green credentials. nih.govpnu.ac.ir

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of polysubstituted furans, such as this compound, presents a significant challenge in organic chemistry due to the need for precise control over chemo- and regioselectivity. Modern synthetic strategies have been developed to address these challenges, offering efficient and selective routes to this class of compounds. Key methodologies include copper-catalyzed reactions and intramolecular Wittig reactions, each exhibiting distinct mechanisms and selectivity profiles.

Copper-Catalyzed Synthesis from O-Acetyl Oximes and β-Ketonitriles

A notable advancement in the synthesis of 3-cyanofurans involves a copper-catalyzed reaction between O-acetyl oximes and β-ketonitriles. nih.govrsc.orgrsc.org This method demonstrates divergent synthetic pathways, yielding either polysubstituted pyrroles or furans based on the choice of the active methylene compound. nih.govrsc.org For the synthesis of this compound, the reaction would utilize an appropriate O-acetyl oxime and a β-ketonitrile, such as acetoacetonitrile.

The reaction's selectivity is highly dependent on the catalyst system and reaction conditions. Copper(I) cyanide (CuCN) has been identified as a particularly effective catalyst for this transformation. nih.gov The proposed mechanism for furan formation proceeds through a distinct pathway from that of pyrrole (B145914) synthesis, highlighting the chemoselectivity of the copper catalyst in directing the reaction towards the desired heterocyclic core. nih.govrsc.org

A critical aspect of this methodology is the control of regioselectivity. In the reaction of an O-acetyl oxime with a β-ketonitrile, the substituents on the resulting furan ring are arranged in a specific orientation. For instance, the reaction of O-acetyl propan-2-one oxime with benzoylacetonitrile (B15868) under copper catalysis would be expected to yield 2-methyl-5-phenylfuran-3-carbonitrile. The regiochemistry is dictated by the initial nucleophilic attack and subsequent cyclization steps, which are influenced by the electronic and steric properties of the reactants. nih.gov

Table 1: Copper-Catalyzed Synthesis of 3-Cyanofurans nih.gov

O-Acetyl Oxime β-Ketonitrile Product Yield (%)
1a Benzoylacetonitrile (2b) 2,5-Diphenyl-4-methylfuran-3-carbonitrile (10a) 45
1a 2-Cyano-1-(4-methoxyphenyl)ethan-1-one 5-(4-Methoxyphenyl)-2-phenyl-4-methylfuran-3-carbonitrile 65

Data extracted from studies on related 3-cyanofuran syntheses; specific yield for 2-methyl-5-phenylfuran-3-carbonitrile was not provided in the reference.

Intramolecular Wittig Reaction

Another powerful strategy for the synthesis of substituted furans is the intramolecular Wittig reaction. organic-chemistry.orgorganic-chemistry.org This method involves the in situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization to form the furan ring. The chemoselectivity of this reaction is a key feature, allowing for the construction of highly functionalized furans from readily available starting materials. organic-chemistry.org

The synthesis of this compound via this route would likely start from a Michael acceptor, tributylphosphine, and an appropriate acyl chloride. The reaction proceeds through a series of steps including Michael addition, acylation, deprotonation to form the ylide, and the final intramolecular Wittig cyclization. organic-chemistry.org The chemoselectivity arises from the preferential reaction of the phosphorus ylide with the carbonyl group introduced by the acyl chloride, leading to the furan core.

The regioselectivity of the intramolecular Wittig reaction is inherently controlled by the structure of the precursor. The positions of the substituents on the final furan ring are determined by their placement on the initial Michael acceptor and the acyl chloride. This provides a predictable and reliable method for accessing specific substitution patterns.

Copper-Catalyzed Heterocyclization of α-Acyl-α-alkynyl Ketene (B1206846) Dithioacetals

A mechanistically distinct approach to 3-cyanofurans is the copper(I)-catalyzed heterocyclization of α-acyl-α-alkynyl ketene dithioacetals in the presence of ammonium (B1175870) acetate. researchgate.netacs.orgnih.gov This process is noteworthy as it generates the nitrile functionality in situ from ammonium acetate, which serves as the nitrogen source. acs.orgnih.gov

Computational studies have provided insights into the chemo- and regioselectivity of this reaction. researchgate.net The copper catalyst plays a crucial role in lowering the activation energy for both the intramolecular cyclization and the subsequent intermolecular addition of the nitrogen source. The regioselectivity of the cyclization is governed by the electronic nature of the starting materials and the coordination of the copper catalyst, leading specifically to the 3-cyano-substituted furan isomer.

Table 2: Mentioned Compounds

Compound Name
This compound
Copper(I) cyanide
Acetoacetonitrile
O-acetyl propan-2-one oxime
Benzoylacetonitrile
2-Methyl-5-phenylfuran-3-carbonitrile
2,5-Diphenyl-4-methylfuran-3-carbonitrile
5-(4-Methoxyphenyl)-2-phenyl-4-methylfuran-3-carbonitrile
Tributylphosphine
Ammonium acetate

Reaction Mechanisms and Reactivity Studies of 2 Methylfuran 3 Carbonitrile

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions on the Furan (B31954) Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, exhibits distinct reactivity in electrophilic and nucleophilic substitution reactions. cymitquimica.com The oxygen atom's lone pair electrons contribute to the aromatic system, generally making the ring more susceptible to electrophilic attack than benzene. chemenu.com

The reactivity of the furan ring in 2-methylfuran-3-carbonitrile is significantly influenced by the electronic effects of its substituents: the methyl group at position 2 and the carbonitrile group at position 3.

Methyl Group (-CH₃): As an electron-donating group, the methyl group increases the electron density of the furan ring through an inductive effect and hyperconjugation. This activating effect makes the ring more susceptible to electrophilic attack. Studies on alkylated furans have shown that the presence of alkyl groups accelerates decomposition processes, indicating heightened reactivity. mdpi.com

Carbonitrile Group (-CN): The carbonitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This deactivating effect reduces the electron density of the furan ring, making it less reactive towards electrophiles. rsc.org However, this electron deficiency can make the ring more susceptible to nucleophilic attack.

Acylation is a key electrophilic substitution reaction for furan derivatives. The acylation of 2-methylfuran (B129897), a closely related compound, has been studied extensively and provides insights into the potential reactivity of this compound.

The reaction typically proceeds via a classic addition-elimination mechanism. researchgate.net In the presence of a catalyst, such as a Brønsted or Lewis acid, an acylium ion is generated from an acylating agent like an acid anhydride (B1165640) or carboxylic acid. nih.govresearchgate.net This electrophile then attacks the electron-rich furan ring.

Table 1: Comparison of Catalysts in the Acylation of 2-Methylfuran

Catalyst TypeSpecific Catalyst ExampleKey FindingsReference
Brønsted Acid ZeoliteH-BEAThe reaction rate is limited by the deprotonation of the Wheland intermediate. acs.org acs.org
Lewis Acid Zeolite[Sn]-BetaExhibits higher turnover frequency than other Lewis acid zeolites like [Hf]-, [Zr]-, or [Ti]-Beta. researchgate.net researchgate.net
SuperacidPhosphotungstic Acid (HPW)Can catalyze the reaction faster than H-BEA, with the rate-limiting step being the dissociation of an acylium-water complex. acs.org acs.org

Reactivity of the Carbonitrile Functional Group in this compound

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. savemyexams.com This reaction can be catalyzed by either acid or base. libretexts.orgnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. libretexts.org A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This leads to an intermediate that, after protonation, forms an amide. chemistrysteps.com Further hydrolysis of the amide yields a carboxylate salt and ammonia. savemyexams.comnumberanalytics.com Acidification is then required to obtain the carboxylic acid. savemyexams.com

The hydrolysis of the nitrile group in this compound would be expected to yield 2-methylfuran-3-carboxylic acid.

The carbonitrile group can be reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org This is followed by a second hydride attack to form a dianion, which upon the addition of water, yields the primary amine. libretexts.org

Another approach for the reduction of nitriles is through double hydroboration, which can proceed under transition metal- and solvent-free conditions. rsc.org This method has been shown to be effective for heteroaromatic nitriles, including furan-based substrates. rsc.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like nitrile oxides. uchicago.edubeilstein-journals.org This reaction is a powerful tool for the synthesis of five-membered heterocycles. sci-rad.com The reaction of a nitrile oxide with a nitrile leads to the formation of a 1,2,4-oxadiazole (B8745197) ring system.

These cycloaddition reactions are often characterized by high regio- and stereoselectivity. mdpi.com The use of "non-conventional" reaction conditions, such as microwave irradiation or the use of green solvents, can enhance the efficiency of these reactions. nih.gov

Oxidative Reactivities and Decomposition Pathways of Furan-Carbonitrile Scaffolds

The stability of the furan ring is a critical factor in the application of furan-containing compounds. Studies on structurally related molecules, such as 2-furylquinolines, reveal that the furan moiety is susceptible to oxidative decomposition in the presence of air. nih.gov This degradation is not thermally driven but is instead a photosensitized process involving singlet oxygen (¹O₂). nih.gov

The proposed mechanism for this oxidative decomposition begins with a [4+2] cycloaddition reaction between the furan ring and singlet oxygen. nih.gov This cycloaddition forms a transient endoperoxide intermediate. nih.gov This reactive intermediate can then undergo several transformations, including Baeyer-Villiger rearrangements, to yield a variety of decomposition products. nih.gov Key products identified in studies of 2-furylquinoline analogues include lactams, carboxylic acids, bis-enones, α,β-unsaturated acids, and aldehydes. nih.gov The formation of these products was confirmed through the synthesis of authentic standards and comparison with the aged samples. nih.gov

The decomposition can be significantly accelerated by irradiating the compound solution with visible light in an oxygen-saturated atmosphere, confirming the role of photosensitization. nih.gov Conversely, the degradation is inhibited when the compound is stored in the dark, under a nitrogen atmosphere, or in the presence of a ¹O₂ quenching agent like sodium azide. nih.gov

Table 1: Observed Decomposition Products in the Oxidation of a 2-Furylquinoline Analogue This table is based on data from the oxidative decomposition of a model 2-furylquinoline compound, providing insight into potential pathways for furan-carbonitrile scaffolds.

Product TypeExample CompoundFormation Pathway
LactamProduct 5 (m/z 350.1)Baeyer-Villiger rearrangement of endoperoxide. nih.gov
Carboxylic AcidProduct 6 (m/z 378.1)Baeyer-Villiger rearrangement of endoperoxide. nih.gov
Bis-enoneProduct 8 (m/z 430.1)Hydrolytic opening of endoperoxide and further transformation. nih.gov
EndoperoxideIntermediate 9 [4+2] cycloaddition of furan and ¹O₂. nih.gov
α,β-Unsaturated AcidProduct 10 Further transformation of intermediates. nih.gov
AldehydeProduct 11 Further transformation of intermediates. nih.gov

Theoretical and Experimental Kinetic Studies of Reactions Involving this compound Analogues

Kinetic studies, both theoretical and experimental, on analogues such as 2-methylfuran (2-MF) provide crucial data on the reactivity and decomposition mechanisms of substituted furans. These studies help in understanding the stability and reaction pathways under various conditions.

Theoretical Kinetic Studies

Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to explore the decomposition pathways of furan derivatives. For instance, studies on the high-temperature pyrolysis of 2-methyl furan have identified multiple reaction paths, most of which are initiated by the formation of carbenes. rsc.org The unimolecular decomposition of 5-methyl-2-ethylfuran (5-MEF), another analogue, shows that H-dissociation from the branched alkyl chain is energetically more favorable than from the furan ring itself. mdpi.com

H-abstraction reactions are also significant pathways. The energy barriers for H-abstraction by hydrogen atoms or methyl radicals vary depending on the position on the furan ring or the alkyl substituent. mdpi.com For example, the energy barrier for H-abstraction from the methyl group in 5-MEF by a hydrogen atom is significantly lower than for abstraction from the furan ring. mdpi.com Theoretical studies on the ozonolysis of furan derivatives have determined degradation rates, showing that substituents significantly influence reactivity. researchgate.net For example, the calculated degradation rate for 2-methyl-3-furoic acid (5.81 x 10⁶ M⁻¹ s⁻¹) is substantially higher than that for 2-furoic acid (1.22 x 10⁵ M⁻¹ s⁻¹), indicating that the methyl group enhances reactivity towards ozone. researchgate.net

Table 2: Calculated Energy Barriers for Decomposition Reactions of 2-Methylfuran Analogues This table presents theoretical kinetic data for key elementary reaction steps in the decomposition of furan analogues.

ReactantReaction TypeProduct(s)Energy Barrier (kcal·mol⁻¹)
5-Methyl-2-ethylfuran (5-MEF)C(6)-H DissociationH + (5-methylfuran-2-yl)ethyl radical78.4 mdpi.com
5-Methyl-2-ethylfuran (5-MEF)C(3)-H DissociationH + 2-ethyl-5-methylfuran-3-yl118.4 mdpi.com
5-Methyl-2-ethylfuran (5-MEF)H-abstraction by H atom (from CH₃)(5-ethylfuran-2-yl)methyl radical + H₂5.9 mdpi.com
5-Methyl-2-ethylfuran (5-MEF)H-abstraction by H atom (from ring C(3))2-ethyl-5-methylfuran-3-yl radical + H₂19.9 mdpi.com
2-Methylfuran (2-MF)O₂ addition to furylCH₂ radicalPeroxide Radical (PO1)15.1 ebi.ac.uk
2-Methylfuran (2-MF)Photochemical Isomerization (Triplet State)3-Methylcyclopropene + Carbon MonoxideNot specified, but identified as a probable pathway. nih.gov

Experimental Kinetic Studies

Experimental work on the oxidation of 2-methylfuran provides valuable kinetic data under combustion conditions. nih.gov Ignition delay times and laminar burning velocities have been measured, offering benchmarks for detailed chemical kinetic models. nih.gov These experiments, conducted at atmospheric pressure and high temperatures (1200-1800 K), show that the reactivity of 2-MF is strongly influenced by reactions with hydrogen atoms. nih.gov Specifically, H-atom abstraction from the fuel promotes reactivity, while H-atom addition to the furan ring inhibits it. nih.gov The experimental data has been used to develop and validate a detailed chemical kinetic mechanism comprising hundreds of species and thousands of reactions, which accurately reproduces the observed combustion behavior. nih.gov

Table 3: Experimental Combustion Data for 2-Methylfuran (2-MF) This table summarizes key experimental findings from the high-temperature oxidation of 2-methylfuran.

ParameterConditionsEquivalence Ratio (Φ)Result
Ignition Delay Time1% Fuel in Argon, 1200-1800 K, 1 atm0.5, 1.0, 2.0Data successfully modeled with a detailed kinetic mechanism. nih.gov
Laminar Burning VelocityFuel in Air, 298 K, 1 atm1.0~48 cm/s nih.gov
Laminar Burning VelocityFuel in Air, 358 K, 1 atm1.0~68 cm/s nih.gov
Laminar Burning VelocityFuel in Air, 398 K, 1 atm1.0~85 cm/s nih.gov

Derivatization and Structural Modification of 2 Methylfuran 3 Carbonitrile

Synthesis of Novel Furan-Fused Heterocyclic Systems from 2-Methylfuran-3-carbonitrile Precursors

The inherent reactivity of the nitrile group and the adjacent methyl group in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. nih.govresearchgate.net These reactions often proceed through condensation and cyclization pathways, leading to the formation of polycyclic aromatic compounds with a furan (B31954) core. nih.govresearchgate.net The strategic annulation of new rings onto the furan scaffold has been a fruitful area of research, yielding novel chemical entities with potential applications in various fields of chemistry.

The fusion of pyridine (B92270) and pyrimidine (B1678525) rings to the furan core represents a significant area of synthetic exploration. researchgate.netias.ac.inijpsonline.comorganic-chemistry.org These annulation strategies typically leverage the reactivity of the nitrile and methyl groups of this compound or its derivatives.

One common approach involves the reaction of a 2-aminofuran derivative, which can be conceptually derived from this compound, with various dicarbonyl compounds or their equivalents. ias.ac.in For instance, the condensation of 2-aminofuran-3-carbonitriles with β-dicarbonyl compounds can lead to the formation of furo[2,3-b]pyridines. ias.ac.in This transformation often proceeds via a Friedländer-type annulation, where an initial condensation is followed by an intramolecular cyclization and dehydration. ias.ac.in

Similarly, pyrimidine ring fusion can be achieved through reactions with reagents that provide the necessary three-atom component. For example, the reaction of an activated furan derivative with amidines can furnish fused pyrimidine systems. organic-chemistry.org The specific reagents and reaction conditions can be tailored to control the regioselectivity of the annulation, leading to different isomers of the final heterocyclic product.

Table 1: Examples of Pyridine and Pyrimidine Annulation Reactions

Starting Material DerivativeReagentFused HeterocycleReference
2-Amino-3-cyanofuranβ-Dicarbonyl compoundFuro[2,3-b]pyridine ias.ac.in
Activated furan derivativeAmidineFuro[2,3-d]pyrimidine organic-chemistry.org
2-Aminofuran-3-carboxamideDiethyl malonateFuropyrimidinone researchgate.net

This table provides illustrative examples of reaction types and is not an exhaustive list.

The synthesis of triazole and benzothiazole (B30560) derivatives from furan precursors has also been an area of active investigation. ajol.infonih.govnih.govresearchgate.net While direct annulation of these rings to this compound is less common, derivatives of this compound serve as key building blocks.

For the synthesis of triazole-containing systems, a common strategy involves the conversion of a furan-based carboxylic acid or nitrile into a hydrazide or a related intermediate. For instance, 2-methylfuran-3-carboxylic acid hydrazide can be reacted with various reagents to construct the triazole ring. researchgate.net Reaction with isothiocyanates followed by cyclization is a known method to produce 1,2,4-triazoline-5-thiones. researchgate.net

The construction of benzothiazole-fused systems often involves multi-step sequences starting from a furan derivative. ajol.info While not a direct annulation to the furan ring of this compound, the principles of benzothiazole synthesis can be applied to furan-containing intermediates. This typically involves the reaction of an ortho-aminothiophenol equivalent with a furan-based carboxylic acid or aldehyde derivative.

Table 2: Synthesis of Triazole and Benzothiazole Derivatives from Furan Precursors

Furan PrecursorReagent(s)Resulting HeterocycleReference
2-Methylfuran-3-carboxylic acid hydrazideIsothiocyanates, NaOH3-(2-Methylfuran-3-yl)-4-substituted-Δ²-1,2,4-triazoline-5-thione researchgate.net
Benzothiazolyl-acetonitrile4-Chlorobenzaldehyde-2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile ajol.info
S-propargyl mercaptobenzothiazoleα-halo ester/amide, NaN₃, CuSO₄/sodium ascorbate1,2,3-triazole derivatives based on benzothiazole nih.govnih.gov

This table illustrates general synthetic strategies and resulting heterocyclic systems.

Chemical Transformations at the 2-Methyl Group

The methyl group at the 2-position of the furan ring is a site amenable to various chemical transformations. Its reactivity can be influenced by the electronic nature of the furan ring and the other substituents present.

One of the key reactions involving the 2-methyl group is its potential for oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (aldehyde) or a carboxyl group. These transformations provide access to a new range of functionalized furan derivatives that can serve as intermediates for further synthetic elaborations.

Furthermore, the methyl group can undergo halogenation, typically under radical conditions, to introduce a halogen atom (e.g., bromine). This halogenated intermediate can then participate in a variety of cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide range of functional groups at this position.

Condensation reactions are also possible, where the methyl group can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. For example, condensation with aldehydes or ketones can lead to the formation of new carbon-carbon bonds and the extension of the side chain at the 2-position.

Functionalization of the Furan Ring at Unsubstituted Positions

The furan ring in this compound has two unsubstituted positions, C4 and C5, which are susceptible to electrophilic substitution and other functionalization reactions. The directing effects of the existing substituents (the electron-donating methyl group and the electron-withdrawing nitrile group) will influence the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce new functional groups onto the furan ring. The precise conditions for these reactions must be carefully controlled to avoid degradation of the furan ring, which can be sensitive to strong acids and oxidizing agents.

Metalation-based strategies have also proven effective for the functionalization of furan rings. sci-hub.se Directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position, can be utilized. Alternatively, a sulfoxide-magnesium exchange can be employed for the functionalization of positions 2 and 3 of the furan ring. sci-hub.se Halogen-metal exchange reactions on halogenated derivatives of this compound can also generate organometallic intermediates that can be trapped with various electrophiles to introduce a wide range of substituents at specific positions on the furan ring.

Stereochemical Aspects in Derivatization

When derivatization of this compound or its downstream products introduces a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. researchgate.net This is particularly relevant in the synthesis of chiral molecules with potential biological activity.

For instance, if a reaction at the 2-methyl group or functionalization at the C4 or C5 positions leads to the formation of a new chiral center, the reaction may proceed with or without stereoselectivity. The use of chiral catalysts or auxiliaries can be employed to control the stereochemistry of these transformations, leading to the preferential formation of one enantiomer or diastereomer. researchgate.net

In reactions involving the furan ring itself, such as in Diels-Alder reactions where the furan acts as the diene, the stereochemistry of the resulting cycloadduct is of paramount importance. The facial selectivity of the dienophile's approach to the furan ring will determine the stereochemical configuration of the newly formed stereocenters.

Furthermore, if the derivatization process involves the creation of a chiral center that is part of a new ring fused to the furan, the relative stereochemistry of the ring junction will be a key feature of the product's three-dimensional structure. Understanding and controlling these stereochemical aspects are crucial for the synthesis of well-defined and stereochemically pure furan-based compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylfuran 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Methylfuran-3-carbonitrile. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

For this compound, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on data from analogous compounds such as 2-methylfuran (B129897) and furan-2-carbonitrile. chemicalbook.comchemicalbook.comnih.gov The electron-withdrawing nitrile group at the C3 position is expected to deshield the adjacent proton (H4), shifting it downfield, while the electron-donating methyl group at the C2 position will shield the nearby protons.

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H4 7.4 - 7.6 Doublet ~2.0 Hz
H5 6.4 - 6.6 Doublet ~2.0 Hz

Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 160 - 165
C3 95 - 100
C4 125 - 130
C5 115 - 120
C≡N 112 - 116

Advanced 1D and 2D NMR Techniques

To unambiguously assign the predicted proton and carbon signals, a suite of advanced 1D and 2D NMR experiments is essential.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the signals for H4 and H5 would be expected, confirming their connectivity through three bonds.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons, showing correlations between the H4 signal and the C4 signal, and the H5 signal with the C5 signal. The methyl protons would also show a cross-peak to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in piecing together the molecular skeleton. Key expected correlations include:

The methyl protons (at C2) showing cross-peaks to C2 and C3.

Proton H4 showing correlations to C2, C3, and C5.

Proton H5 showing correlations to C3 and C4.

Crucially, a correlation from H4 to the nitrile carbon (C≡N) would firmly establish the position of the nitrile group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the nitrile, methyl, and furan (B31954) moieties. globalresearchonline.netresearchgate.net

The most prominent and diagnostically useful band in the IR spectrum would be the C≡N stretching vibration, which is typically strong and sharp, appearing in the 2220–2230 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. globalresearchonline.net

The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C and C-O stretching vibrations of the furan ring, as well as C-H in-plane and out-of-plane bending modes. udayton.edu Raman spectroscopy would be a complementary technique, particularly useful for observing the more symmetric vibrations of the molecule.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3100 - 3250 Medium Medium
Aliphatic C-H Stretch 2900 - 3000 Medium Medium
C≡N Stretch 2220 - 2230 Strong Strong
C=C Ring Stretch 1500 - 1600 Medium-Strong Strong
C-O-C Ring Stretch 1000 - 1250 Strong Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₅NO), the molecular weight is 107.11 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 107.

The fragmentation of the molecular ion would likely proceed through several pathways, informed by the fragmentation patterns of related furan compounds. ed.ac.ukmostwiedzy.plresearchgate.net

Plausible Fragmentation Pathways:

Loss of a hydrogen radical (H•): A common fragmentation for aromatic compounds, leading to a significant [M-1]⁺ peak at m/z = 106.

Loss of carbon monoxide (CO): Furan rings are known to fragment via the loss of CO, which would result in a fragment ion at m/z = 79. researchgate.net

Loss of acetonitrile (B52724) (CH₃CN): A rearrangement followed by the loss of acetonitrile could lead to a fragment at m/z = 66.

Cleavage of the methyl group: Loss of the methyl radical (•CH₃) would produce a fragment ion at m/z = 92.

Predicted Mass Spectrum Fragments for this compound

m/z Proposed Ion Structure
107 [C₆H₅NO]⁺˙ (Molecular Ion)
106 [C₆H₄NO]⁺
92 [C₅H₂NO]⁺
79 [C₅H₅N]⁺˙

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of the molecule and its fragments. HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of an exact molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₆H₅NO by matching the experimentally measured exact mass with the theoretically calculated mass (107.0371).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated π-system of the furan ring, extended by the nitrile group, constitutes the primary chromophore in this compound.

The spectrum is expected to be dominated by intense π→π* transitions. globalresearchonline.net The presence of the methyl and nitrile substituents on the furan ring will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). acs.org Compared to unsubstituted furan, the extended conjugation provided by the nitrile group is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. Theoretical studies on similar furan derivatives can help in assigning the observed electronic transitions. researchgate.netresearchgate.net The main absorption band for this compound in a non-polar solvent is predicted to appear in the 250-280 nm range.

Gas-Phase Spectroscopic Studies of Methylfuran Isomers (e.g., Millimeter-Wave Spectroscopy)

Gas-phase spectroscopy is a powerful tool for investigating the fundamental properties of molecules, free from solvent interactions. Millimeter-wave (mm-wave) spectroscopy, in particular, offers high-resolution data on the rotational transitions of molecules, providing precise information about their geometric structure and internal dynamics.

High-resolution spectroscopic studies of methylfuran isomers like 2-methylfuran and 3-methylfuran (B129892) are of significant interest for monitoring these volatile organic compounds in the gas phase. nih.gov However, the analysis is complicated by the internal rotation of the methyl group, which creates complex, non-trivial patterns in the rotational spectra. nih.govnih.gov

Recent research has focused on developing advanced models to accurately assign the mm-wave rotational-torsional spectra of these isomers. A "global approach" using the BELGI-Cs code has shown significant benefits over "local approaches." nih.govnih.gov This global method can reproduce the observed rotational lines for both the ground vibrational state (vt = 0) and the first torsional state (vt = 1) with experimental accuracy using a single set of molecular parameters. nih.gov This allows for the highly accurate determination of the V3 and V6 parameters, which describe the potential barrier to the internal rotation of the methyl group. nih.govnih.gov

For 2-methylfuran, spectra have been recorded over extensive frequency ranges, from 8.7 GHz up to 960 GHz, using techniques such as chirped-pulse Fourier transform microwave spectroscopy and direct absorption flow cell spectrometry. nih.gov The analysis of these rich spectra provides a deep understanding of the rotational-torsional dynamics, which is fundamental for the unambiguous identification and characterization of methylfuran derivatives like this compound in the gas phase.

Table 1: Comparison of Methodologies for Millimeter-Wave Spectra Analysis of Methylfuran Isomers

Feature Local Approach (e.g., XIAM, ERHAM) Global Approach (e.g., BELGI-Cs code)
Parameter Fitting Requires separate fits for different torsional states. Uses a unique set of molecular parameters for multiple states. nih.gov
Accuracy May be less accurate in reproducing complex spectra. Reproduces observed rotational lines at experimental accuracy. nih.govnih.gov
Internal Rotation Barrier Provides less precise determination of potential barrier parameters. Allows for highly accurate determination of V3 and V6 parameters. nih.gov

| Application | Traditionally used for simpler rotational spectra. | Highly beneficial for molecules with complex internal rotation like methylfurans. nih.govnih.gov |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and isomers, thereby ensuring its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile compounds like methylfuran derivatives. The technique is crucial for separating closely related isomers, such as 2-methylfuran and 3-methylfuran, which is a common challenge in synthesis and analysis. nih.gov The successful separation of these isomers requires optimized chromatographic conditions, including the choice of the GC column. For instance, columns like the Supelco Equity-1 and HP-5MS have demonstrated effective, baseline separation of methylfuran isomers. nih.govnih.gov

Sample preparation for GC-MS analysis often involves headspace (HS) extraction or solid-phase microextraction (SPME), which are ideal for isolating volatile analytes from complex matrices. restek.com The use of an SPME Arrow device can significantly enhance analyte response and sensitivity compared to traditional SPME fibers or HS analysis alone. restek.comshimadzu.com Coupling GC with tandem mass spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM) mode further improves selectivity and allows for reliable quantification even in complex sample matrices. nih.govshimadzu.com

Table 2: Exemplary GC-MS Conditions for Methylfuran Isomer Analysis

Parameter Condition 1 Condition 2
Technique SPME-GC-MS SPME-GC-MS/MS
Column Supelco Equity-1 nih.gov HP-5MS nih.gov
Separation Goal Baseline separation of 2-ethylfuran (B109080) and 2,5-dimethylfuran. nih.gov Resolution of 2-methylfuran and 3-methylfuran. nih.gov
Run Time Shorter runtime compared to other columns. nih.gov Approximately 9.5 minutes. nih.gov

| Key Advantage | Complete separation prevents misinterpretation of signals. dtu.dk | High resolution (R value of 2) achieved for key isomers. nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC provides a complementary method for the analysis and purification of furan derivatives. A reverse-phase (RP) HPLC method can be effectively used for the separation of 2-methylfuran and its derivatives. sielc.com A typical setup might involve a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com

The mobile phase for such a separation generally consists of a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution containing an acid, such as phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 3: Representative HPLC Method for 2-Methylfuran Analysis

Parameter Condition
Column Newcrom R1 sielc.com
Mode Reverse Phase (RP) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com

| Application | Analytical separation, impurity isolation, preparative separation. sielc.com |

Theoretical and Computational Chemistry Studies of 2 Methylfuran 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the electronic structure and properties of molecules. nih.gov This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.gov DFT calculations for 2-Methylfuran-3-carbonitrile would typically be employed to determine its optimized geometry, bond lengths, bond angles, and thermochemical properties such as the enthalpy of formation. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Predicted Value Unit
Total Energy [Value] Hartrees
Dipole Moment [Value] Debye
C=C Bond Length (furan ring) [Value] Å
C-O Bond Length (furan ring) [Value] Å
C-C≡N Bond Length [Value] Å

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation. Specific values would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acadpubl.eumalayajournal.org The energy and localization of these orbitals in this compound can predict its behavior in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For various furan (B31954) derivatives, FMO analysis has been used to understand their electronic properties and reactivity. researchgate.netresearchgate.net In this compound, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor in certain reactions. The methyl group, being electron-donating, would raise the energy of the HOMO.

Table 2: Hypothetical FMO Properties of this compound

Property Predicted Value Unit
HOMO Energy [Value] eV
LUMO Energy [Value] eV

Note: The values in this table are hypothetical and represent the type of data that would be generated from an FMO analysis. Specific values would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eumalayajournal.org

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, making these sites attractive for electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms. Such analysis has been applied to various furan and cyanopyridine compounds to understand their reactivity. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies on this compound were identified in the provided search results, this technique could be employed to understand its dynamic behavior, such as conformational changes, interactions with solvents, and transport properties. An MD simulation would involve solving Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Reaction Pathway and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound requires the computational analysis of reaction pathways and the identification of transition states. This involves calculating the potential energy surface for a given reaction to locate the minimum energy path from reactants to products.

Computational studies on the pyrolysis and reactions of 2-methylfuran (B129897) have identified various reaction paths, often initiated by the formation of carbenes. researchgate.netresearchgate.net For this compound, similar computational approaches could be used to investigate its synthesis, decomposition, or participation in cycloaddition reactions. organic-chemistry.orgresearchgate.net For instance, the mechanism of its formation from appropriate precursors could be elucidated by locating the transition state structures and calculating the activation energies for each step. stackexchange.com

Applications of 2 Methylfuran 3 Carbonitrile in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Methylfuran-3-carbonitrile serves as a valuable synthon, or building block, for creating more complex molecules. The furan (B31954) ring itself is a key structural motif in many biologically active compounds and can participate in a variety of chemical transformations. Its derivatives are recognized as important organic intermediates with applications in the chemical, pharmaceutical, and energy sectors. mdpi.com

The strategic placement of the methyl and nitrile groups on the furan core allows for regioselective reactions, enabling chemists to construct intricate molecular frameworks with high precision. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening pathways to a diverse range of derivatives. The furan ring can undergo cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex polycyclic systems. mdpi.com This reactivity is fundamental to its role in building elaborate molecular architectures.

Below is a table illustrating the potential synthetic transformations of this compound, highlighting its versatility.

Functional Group Reaction Type Potential Product Class Significance in Complex Synthesis
Furan RingDiels-Alder CycloadditionSubstituted Oxabicyclic CompoundsConstruction of rigid, three-dimensional scaffolds. mdpi.com
Furan RingElectrophilic SubstitutionFunctionalized FuransIntroduction of new functional groups for further elaboration.
Nitrile GroupHydrolysis (Acidic/Basic)Furan-3-carboxylic AcidsAccess to amides, esters, and other acid derivatives.
Nitrile GroupReduction (e.g., with LiAlH₄)AminomethylfuransIncorporation of basic nitrogen atoms, key in many pharmaceuticals.
Nitrile GroupGrignard/Organolithium AdditionFuran-3-yl KetonesCarbon-carbon bond formation to build larger molecules.
Methyl GroupOxidation/HalogenationFunctionalized Methyl GroupsProvides a handle for further synthetic modifications.

Design and Synthesis of Functional Materials Incorporating Furan-Carbonitrile Moieties

The furan heterocycle is a compelling component in the design of advanced materials, particularly in the field of organic electronics. ntu.edu.sg Furan-based polymers are being explored as alternatives to materials derived from fossil fuels, offering a route to macromolecular materials from renewable resources. core.ac.uk The incorporation of the this compound moiety into polymer chains or other material structures can impart specific electronic and physical properties.

The combination of the electron-donating furan ring and the electron-withdrawing nitrile group creates a "push-pull" electronic system. This characteristic is highly desirable in the design of organic chromophores for nonlinear optics, dyes for solar cells, and organic light-emitting diodes (OLEDs). The planarity of the furan ring facilitates π-stacking interactions, which are crucial for charge transport in organic semiconductors. Research into conjugated furan compounds is ongoing for the development of novel molecules for organic electronic applications. ntu.edu.sg

The potential applications in materials science are summarized in the table below.

Material Class Role of Furan-Carbonitrile Moiety Potential Application Key Property
Conjugated PolymersMonomeric unit in the polymer backbone.Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). ntu.edu.sgCharge transport, tunable bandgap.
Fluorescent DyesCore chromophore structure.Bio-imaging, sensors.Strong absorption and emission of light.
Thermally Reversible PolymersDiels-Alder reactive component. core.ac.ukSelf-healing materials, recyclable thermosets.Reversible covalent bond formation.
Liquid CrystalsComponent of mesogenic core.Display technologies.Anisotropic properties.

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

Furan derivatives are established intermediates in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org Specifically, 2-methylfuran (B129897) is used as a starting material or intermediate for various pharmaceutical compounds. cognitivemarketresearch.com The structural features of this compound make it a promising candidate for the synthesis of novel agrochemicals and pharmaceutical active ingredients.

The furan nucleus is present in a number of approved drugs, and the nitrile group is a common feature in medicinal chemistry, often acting as a bioisostere for a carbonyl group or contributing to binding interactions with biological targets. The ability to transform the nitrile and furan functionalities into other chemical groups allows for the generation of large libraries of related compounds for biological screening. For instance, the synthesis of drugs like atropine (B194438) and thiamine (B1217682) furan involves intermediates derived from furan chemistry. cognitivemarketresearch.com While direct synthesis pathways from this compound are not explicitly detailed, its potential as a precursor is based on the known reactivity of its constituent parts. mdpi.comcognitivemarketresearch.com

The potential of this compound as an intermediate is outlined in the following table.

Target Industry Potential Intermediate For Example of Derived Core Structure Rationale
PharmaceuticalsSynthesis of kinase inhibitors, anti-inflammatory agents, or anti-infectives.Furo[x,y-z]pyrimidine or other fused heterocyclic systems.The furan ring and nitrile group are precursors for building fused heterocyclic scaffolds common in drug molecules. wikipedia.orgcognitivemarketresearch.com
AgrochemicalsDevelopment of novel fungicides, herbicides, or insecticides.Substituted furan-3-carboxamides.Carboxamide derivatives of furans are known to exhibit biological activity in agrochemical applications.
Fine ChemicalsProduction of specialty chemicals and flavor/fragrance compounds.Complex esters or ketones derived from the furan core.The furan moiety is a key component in various aroma compounds. mdpi.com

Pharmacological and Biological Research Avenues for 2 Methylfuran 3 Carbonitrile Derivatives

Investigation of Bioactive Properties and Interaction with Biological Targets

The furan (B31954) ring is a versatile heterocyclic moiety found in many commercially available drugs and natural products, exhibiting a wide range of pharmacological activities. ijabbr.comutripoli.edu.lynih.gov Research into furan derivatives has revealed their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govorientjchem.orgwisdomlib.org The biological activity of these compounds is often attributed to the ability of the furan ring to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, with biological targets. orientjchem.org

Derivatives of the furan scaffold have shown significant potential across various therapeutic areas. For instance, certain furan-based chalcones have been identified as potent inhibitors against the H37Rv strain of Mycobacterium tuberculosis. tandfonline.com Specifically, furan-3-carboxamides, which are structurally related to 2-Methylfuran-3-carbonitrile, have demonstrated significant in vitro antimicrobial activity against a panel of microorganisms, including yeasts, fungi, and bacteria. nih.gov Furthermore, screening assays have identified 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives as potent agonists for the G Protein-Coupled Receptor 35 (GPR35), a target implicated in conditions like hypertension and inflammatory bowel disease. researchgate.netsemanticscholar.org

The diverse bioactivities of furan derivatives underscore the potential of the this compound scaffold as a source of novel therapeutic agents.

Furan Derivative ClassObserved Bioactive PropertyPotential Biological Target/Application
Furan-based ChalconesAnti-tuberculosisInhibitors of H37Rv strain
Furan-3-carboxamidesAntimicrobial (antibacterial, antifungal)General antimicrobial agents
2-(4-Methylfuran-2(5H)-ylidene)malononitrilesGPR35 AgonistTherapeutics for hypertension, inflammatory bowel disease
General Furan DerivativesAnti-inflammatory, Analgesic, AnticancerCOX enzymes, various cancer cell lines

Structure-Activity Relationship (SAR) Studies for Furan-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of furan-containing scaffolds. These studies reveal how chemical modifications to the furan ring and its substituents influence biological activity. orientjchem.org For the furan nucleus, substitutions at the 2- and 5-positions are particularly significant in altering the molecule's activity. orientjchem.org

Key aspects of the SAR for furan derivatives include:

Substitution Patterns: The positions of substituents on the furan ring dramatically affect the compound's interaction with biological targets. Modifications at the 2-, 3-, and 5-positions can significantly alter the pharmacological profile. orientjchem.org

Influence of Electronic Groups: The introduction of electron-withdrawing groups, such as a nitro group or the nitrile group found in this compound, can enhance the antibacterial and anticancer activity of the molecule. orientjchem.org

Bioisosterism: The furan ring is often used as a bioisostere for phenyl rings in drug design. orientjchem.orghmdb.ca This substitution can lead to improved metabolic stability, better drug-receptor interactions, and an altered hydrophilic-lipophilic balance, which are critical for optimizing a compound's pharmacokinetic profile. orientjchem.org

A review of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives highlighted that while various heterocyclic replacements for the furan ring were tested, only the furan-containing compounds exhibited the desired inhibitory activity on HIF-1. nih.gov This underscores the unique contribution of the furan scaffold to the biological function of certain molecular classes.

SAR AspectDetails and Impact on Activity
Key Substitution PositionsThe 2- and 5-positions of the furan ring are critical for modification to alter biological activity. orientjchem.org
Electron-Withdrawing GroupsGroups like nitro (—NO₂) or cyano (—CN) can enhance antibacterial and anticancer properties. orientjchem.org
Phenyl Ring MimicryFuran acts as a bioisostere for phenyl rings, offering a different hydrophilic-lipophilic balance and potentially improved metabolic stability. orientjchem.orghmdb.ca
Fused RingsFusing the furan ring with other structures (e.g., benzofurans) can improve receptor binding and lipophilicity. orientjchem.org

Metabolic Pathways and Biotransformation Research of Furan Derivatives

The biotransformation of furan-containing compounds is a critical area of research, as metabolic activation is often required for both their therapeutic effects and potential toxicity. nih.govnih.gov The primary metabolic pathway for many furan derivatives involves oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (P450) enzymes, particularly CYP2E1. nih.govresearchgate.net

This oxidation generates highly reactive electrophilic intermediates. nih.govacs.org Depending on the substituents on the furan ring, the intermediate is typically either an epoxide or a cis-enedione. nih.govresearchgate.net For the parent compound furan, P450-catalyzed oxidation yields cis-2-butene-1,4-dial (BDA), a reactive metabolite. researchgate.net In the case of 2-methylfuran (B129897), metabolic activation by mixed-function oxidases produces acetylacrolein, which is also a reactive metabolite capable of binding to cellular proteins. nih.govacs.org

These reactive metabolites can covalently bind to cellular nucleophiles such as proteins and DNA, which is thought to be a key trigger for their biological effects. nih.gov The body has detoxification pathways to mitigate the effects of these reactive species. Glutathione (GSH) plays a crucial role by reacting with and neutralizing the electrophilic intermediates. nih.gov However, this conjugation does not always represent a complete detoxification step. nih.gov

Parent CompoundKey Metabolic EnzymeReactive IntermediatePrimary Detoxification Pathway
FuranCytochrome P450 2E1 (CYP2E1) researchgate.netcis-2-butene-1,4-dial (BDA) researchgate.netConjugation with Glutathione (GSH) nih.gov
2-MethylfuranCytochrome P450 (P450) nih.govAcetylacrolein nih.govacs.orgReaction with sulfhydryl nucleophiles (e.g., cysteine) nih.gov
General Substituted FuransCytochrome P450 (P450) nih.govEpoxide or cis-enedione nih.govConjugation with Glutathione (GSH) nih.gov

Role in Lead Compound Discovery and Optimization

The furan scaffold is a valuable starting point in drug discovery for the identification of new lead compounds. ijabbr.comorientjchem.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The diverse and potent biological activities of furan derivatives make them attractive candidates for lead discovery programs. ijabbr.comutripoli.edu.ly

Once a furan-containing hit or lead compound is identified, it undergoes an optimization process to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov In this phase, SAR data is invaluable. Medicinal chemists systematically modify the lead structure to enhance desired properties while minimizing undesirable ones. orientjchem.org

The use of the furan ring as a bioisostere for a phenyl ring is a common strategy in lead optimization. orientjchem.org This substitution can alter the molecule's size, shape, and electronic distribution, leading to improved target binding and better absorption, distribution, metabolism, and excretion (ADME) properties. For example, a study on 4,5-dihydrofuran derivatives as antileishmanial agents demonstrated a hit-to-lead optimization process where modifications to the furan ring were explored to improve biological activity. nih.gov The versatility of furan chemistry allows for the creation of large libraries of related compounds, facilitating the exploration of chemical space around a lead scaffold to identify a clinical candidate. nih.gov

Future Perspectives and Emerging Research Directions for 2 Methylfuran 3 Carbonitrile

Development of Novel Catalytic Systems for Synthesis and Transformation

The advancement of 2-Methylfuran-3-carbonitrile as a platform chemical is contingent on the development of efficient and selective catalytic systems for both its synthesis and its subsequent conversion into value-added products. Future research is expected to focus on several key areas:

Catalytic Synthesis: While the parent compound, 2-methylfuran (B129897), is readily synthesized via catalytic hydrogenation of furfural (B47365), the direct synthesis of this compound requires more sophisticated catalysts. nih.gov Research will likely target the development of multifunctional catalysts that can achieve a one-pot synthesis from biomass-derived precursors. This could involve catalysts that facilitate both the formation of the 2-methylfuran core and the subsequent introduction of the nitrile group (cyanation) in a tandem or cascade reaction sequence. Bimetallic catalysts, such as those combining copper with iron or nickel, have shown promise in the selective hydrogenation of furfural and could be modified for more complex transformations. polimi.it

Selective Transformations: The true potential of this compound lies in the catalytic transformation of its functional groups. Novel catalysts will be required to selectively target the nitrile group, the methyl group, or the furan (B31954) ring. For instance, developing catalysts for the selective hydrogenation of the nitrile to an amine without affecting the furan ring would open pathways to new monomers and pharmaceuticals. Conversely, catalysts for the oxidation of the methyl group could yield furan-3-carbonitrile-2-carboxylic acid, another valuable bifunctional molecule.

A summary of potential catalytic research directions is presented in the table below.

Target ReactionPotential Catalyst ClassDesired Product TypePrecedent Compound
Synthesis Multifunctional solid acids & metal catalystsThis compoundFurfural, 2-Methylfuran
Nitrile Hydrogenation Supported noble or non-noble metal catalysts (e.g., Ni, Pd, Ru)2-Methyl-3-(aminomethyl)furanGeneral nitrile reduction
Methyl Oxidation Selective oxidation catalysts (e.g., supported metal oxides)Furan-3-carbonitrile-2-carboxylic acidToluene oxidation
Ring Hydrogenation Bimetallic catalysts (e.g., Cu-Pd)2-Methyltetrahydrofuran-3-carbonitrile2-Methylfuran hydrogenation mdpi.com

Mechanistic Elucidation of Underexplored Reactions

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. The electronic properties of the furan ring are significantly altered by the presence of both an electron-donating methyl group and a potent electron-withdrawing nitrile group, leading to unique reactivity that is currently underexplored.

Future mechanistic studies will likely focus on:

Electrophilic and Nucleophilic Substitution: Determining the regioselectivity of reactions on the furan ring. Computational studies will be vital to predict which positions on the ring are most susceptible to attack.

Reactions involving the Nitrile Group: Elucidating the pathways of hydrolysis, reduction, and cycloaddition reactions involving the cyano functionality.

Atmospheric Chemistry: Investigating the degradation mechanisms initiated by atmospheric radicals, such as OH, Cl, and NO3. Studies on furan and simple alkylfurans have shown that the primary reaction pathway often involves the electrophilic addition of radicals to the furan ring. researchgate.netcopernicus.org Understanding how the nitrile group influences these pathways will be critical for assessing the environmental fate of this compound.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to accelerate research into this compound significantly. By building on existing computational studies of simpler furans, researchers can predict a wide range of properties and behaviors before undertaking extensive experimental work. researchgate.netmdpi.com

Key areas for future computational investigation include:

Reaction Pathway Analysis: DFT calculations can map the potential energy surfaces for various reactions, identifying transition states and calculating activation barriers. This is invaluable for understanding catalyst performance and predicting product selectivity in the conversion of furfural to 2-methylfuran and other derivatives. rsc.orgacs.org

Catalyst-Substrate Interactions: Modeling the adsorption and interaction of this compound on catalyst surfaces can provide insights into how to design more efficient and selective catalysts. rsc.org This approach has been used to study how furfural binds to catalyst surfaces and how to inhibit undesirable side reactions. rsc.org

Prediction of Physicochemical Properties: Computational methods can accurately predict spectroscopic data (NMR, IR), electronic properties, and molecular geometries, aiding in the characterization and identification of the molecule and its reaction products. This approach can be extended from parent compounds to more complex derivatives. nih.gov

Computational MethodResearch Application for this compoundExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesis and transformation.Identification of lowest-energy reaction pathways and transition states.
DFT with Solvation Models Prediction of reactivity in different solvent environments.Improved accuracy for modeling liquid-phase reactions.
Molecular Dynamics (MD) Simulation of interactions in supramolecular systems or with polymers.Understanding of self-assembly and material compatibility.

Integration into Supramolecular Chemistry and Nanotechnology

The furan ring is a versatile component in materials science, often utilized for its ability to undergo reversible Diels-Alder reactions, which is a powerful tool in creating dynamic materials and for "click chemistry" functionalization. researchgate.net The unique electronic and structural characteristics of this compound make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology.

Emerging research could explore:

Functional Monomers: Polymerization of this compound or its derivatives could lead to novel polymers with unique thermal, mechanical, or electronic properties. Furan-based polyesters are already being investigated as sustainable alternatives to petroleum-based plastics. nih.gov

Nanoparticle Functionalization: The furan moiety can be used to anchor polymers to the surface of nanoparticles. tandfonline.comtandfonline.com Future work could involve attaching this compound-containing polymers to magnetic or metallic nanoparticles, where the nitrile group provides an additional site for functionalization or for tuning the surface properties. tandfonline.com

Molecular Recognition: The specific arrangement of functional groups in this compound could be exploited for host-guest chemistry. Understanding the non-covalent interactions, such as CH-π and π-π stacking, is key to designing supramolecular probes or sensors for furanic compounds. nih.gov

Sustainable and Biomass-Derived Synthetic Routes

A primary driver for furan chemistry is the potential to produce valuable chemicals from renewable biomass instead of fossil fuels. nih.govmdpi.com Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of C5 and C6 sugars, respectively, found in lignocellulosic biomass. rsc.orgepa.gov

The ultimate goal for this compound is to establish a fully sustainable production pipeline from raw biomass. Future research in this area will focus on:

Integrated Biorefineries: Designing processes where biomass is first deconstructed into its sugar components, which are then catalytically converted into furanic platforms like furfural. nih.gov This furfural would then be transformed into this compound in a subsequent, ideally one-pot, catalytic step.

Green Chemistry Principles: Developing synthetic routes that utilize environmentally benign solvents (or no solvent), operate at lower temperatures and pressures, and use recyclable heterogeneous catalysts. nih.gov The use of heterogeneous organo-catalysts, such as sulfonated graphitic carbon nitride, is an emerging area for sustainable furan production. nih.govresearchgate.net

Novel Feedstocks: Exploring the direct conversion of C5 sugars (like xylose) into functionalized furanonitriles, bypassing the isolation of intermediate furfural, which would represent a significant advance in process efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.